molecular formula C24H16N2 B1467890 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1024598-06-8

11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No. B1467890
CAS RN: 1024598-06-8
M. Wt: 332.4 g/mol
InChI Key: IENOQUQIVSMWGP-UHFFFAOYSA-N
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Description

“11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole” is a chemical compound with the molecular formula C24H16N2 . It has a molecular weight of 332.4 g/mol . This compound is an isomer of indole [3,2-b]carbazole . It has good planarity, high thermal stability, and excellent photophysical properties .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Density Functional Theory (DFT) calculations . The frontier molecular orbital energy levels of the compounds have been characterized at the B3LYP/6-31G (d) level .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 332.4 g/mol . It has a computed XLogP3-AA value of 6.5, indicating its lipophilicity . The compound has one hydrogen bond donor and zero hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 332.131348519 g/mol . The topological polar surface area is 20.7 Ų .

Scientific Research Applications

1. Synthesis and Characterization

A variety of methods have been developed to synthesize 11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole and its derivatives. These include double Fischer indolization, condensation with aldehydes, and Pd-mediated cyclization processes. Notably, these methods have led to the synthesis of compounds like 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, an efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999). Additionally, the synthesis of novel derivatives through various chemical modifications has been reported, enhancing the understanding of their photophysical and electrochemical properties (Gu et al., 2009).

2. Applications in Organic Light Emitting Devices (OLEDs)

Indolo[3,2-b]carbazole derivatives, including those related to this compound, have been synthesized for application in blue OLEDs. These compounds exhibit strong blue emissions and have been used in devices demonstrating high brightness and efficiency. Their thermal stability, photophysical, and electrochemical properties are pivotal for their performance in OLEDs (Yang et al., 2021).

3. Photophysical and Electrochemical Properties

The study of this compound derivatives has led to insights into their photophysical and electrochemical properties. This includes the synthesis and characterization of methoxyphenyl-substituted derivatives, revealing their electrochemical stability and varied molecular properties, which are significant for various technological applications (Simokaitienė et al., 2012).

4. Role in Organic Electronics and Photovoltaics

The derivatives of this compound have been explored for their potential in organic electronics and photovoltaics. Their structural and electronic properties make them suitable as hole-transport materials in devices like OLEDs and dye-sensitized solar cells. Research in this area focuses on optimizing their performance by modifying their molecular structures (Hu et al., 2000).

Biochemical Analysis

Biochemical Properties

11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an effective inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, inhibiting their activity . These interactions highlight the compound’s potential impact on metabolic processes and drug metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of protein kinases can lead to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts signaling pathways that are essential for cell growth and survival. Additionally, the compound can interact with DNA and RNA, affecting the transcription and translation processes . By binding to specific sequences in the genome, this compound can modulate the expression of genes involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the long-term exposure to this compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been consistent with those observed in vitro, with prolonged exposure leading to significant changes in cell behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that while this compound has therapeutic potential, careful dosage optimization is necessary to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall activity and toxicity of this compound . Additionally, the compound’s interaction with other metabolic enzymes and cofactors can further modulate its effects on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich regions, affecting its localization and activity . Furthermore, the distribution of this compound within different tissues can influence its overall pharmacokinetics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is known to localize in the nucleus, where it can interact with DNA and transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can accumulate in other organelles, such as the mitochondria, where it can influence mitochondrial function and apoptosis .

properties

IUPAC Name

12-phenyl-11H-indolo[2,3-a]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-22-13-7-5-11-18(22)20-15-14-19-17-10-4-6-12-21(17)25-23(19)24(20)26/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOQUQIVSMWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=C4)C6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1024598-06-8
Record name 11,12-Dihydro-11-phenylindolo[2,3-a]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 1,000-ml three-necked flask that had been deaerated and filled with nitrogen were placed 26.0 g (101.4 millimoles) of indolo[2,3-a]carbazole, 122.7 g (601.4 millimoles) of iodobenzene, 54.7 g (287.2 millimoles) of copper iodide, 66.7 g (482.6 millimoles) of potassium carbonate, and 800 ml of quinoline and the mixture was stirred at 190° C. for 72 hours. The mixture was cooled to room temperature, 500 ml of water and 500 ml of dichloromethane were added, and the yellow crystals formed were filtered off. The filtrate was separated into an organic layer and an aqueous layer and the organic layer was washed three times with 500 ml of water. The organic layer was dried over magnesium sulfate, the magnesium sulfate was filtered off, and the solvent was stripped off under reduced pressure. The residue was purified by silica gel column chromatography to yield 13.7 g (41.2 millimoles, 40.6% yield) of 11-phenylindolo[2,3-a]carbazole as a white powder.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
122.7 g
Type
reactant
Reaction Step Two
Quantity
66.7 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
54.7 g
Type
catalyst
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.